molecular formula C17H10Cl3NO B2639769 3-(4-chlorobenzoyl)-4-(2,6-dichlorophenyl)-1H-pyrrole CAS No. 477886-26-3

3-(4-chlorobenzoyl)-4-(2,6-dichlorophenyl)-1H-pyrrole

Cat. No.: B2639769
CAS No.: 477886-26-3
M. Wt: 350.62
InChI Key: NDSHXNGBERLBDL-UHFFFAOYSA-N
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Description

3-(4-chlorobenzoyl)-4-(2,6-dichlorophenyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of chlorinated benzoyl and dichlorophenyl groups attached to the pyrrole ring, which may impart unique chemical and physical properties.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical studies.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals or materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzoyl)-4-(2,6-dichlorophenyl)-1H-pyrrole typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, such as the Paal-Knorr synthesis, Hantzsch synthesis, or Knorr synthesis.

    Introduction of Substituents: The chlorinated benzoyl and dichlorophenyl groups can be introduced through Friedel-Crafts acylation reactions using appropriate chlorinated benzoyl chlorides and dichlorophenyl reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzoyl)-4-(2,6-dichlorophenyl)-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The chlorinated groups can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzoyl)-4-(2,6-dichlorophenyl)-1H-pyrrole would depend on its specific interactions with molecular targets. This may involve binding to proteins, enzymes, or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorobenzoyl)-4-phenyl-1H-pyrrole: Lacks the dichlorophenyl group.

    3-(4-methylbenzoyl)-4-(2,6-dichlorophenyl)-1H-pyrrole: Contains a methyl group instead of a chlorine atom.

Uniqueness

The presence of both chlorinated benzoyl and dichlorophenyl groups in 3-(4-chlorobenzoyl)-4-(2,6-dichlorophenyl)-1H-pyrrole may impart unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(4-chlorophenyl)-[4-(2,6-dichlorophenyl)-1H-pyrrol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl3NO/c18-11-6-4-10(5-7-11)17(22)13-9-21-8-12(13)16-14(19)2-1-3-15(16)20/h1-9,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSHXNGBERLBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=CNC=C2C(=O)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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